molecular formula C20H14O4 B063288 9-Hydroxy-9-(4-carboxyphenyl)xanthene CAS No. 191168-41-9

9-Hydroxy-9-(4-carboxyphenyl)xanthene

Cat. No.: B063288
CAS No.: 191168-41-9
M. Wt: 318.3 g/mol
InChI Key: SQPFUMCXWJCFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Hydroxy-9-(4-carboxyphenyl)xanthene is an organic compound with the molecular formula C({20})H({14})O(_{4}) It is a derivative of xanthene, a tricyclic aromatic compound, and features a hydroxy group and a carboxyphenyl group attached to the xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-9-(4-carboxyphenyl)xanthene typically involves the following steps:

    Starting Materials: The synthesis begins with xanthene and 4-carboxybenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.

    Hydrolysis: The intermediate product is then subjected to hydrolysis to yield the final compound.

The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-9-(4-carboxyphenyl)xanthene can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxy group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 9-oxo-9-(4-carboxyphenyl)xanthene.

    Reduction: Formation of 9-hydroxy-9-(4-hydroxyphenyl)xanthene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-Hydroxy-9-(4-carboxyphenyl)xanthene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe. The xanthene core can exhibit fluorescence, making it useful in imaging and diagnostic applications.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In industrial applications, this compound can be used in the development of dyes and pigments due to its stable aromatic structure and vibrant color properties.

Mechanism of Action

The mechanism of action of 9-Hydroxy-9-(4-carboxyphenyl)xanthene involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative used widely as a fluorescent dye.

    Rhodamine: A related compound with similar fluorescent properties but different functional groups.

    Eosin: A brominated derivative of fluorescein used in histology.

Uniqueness

9-Hydroxy-9-(4-carboxyphenyl)xanthene is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxy group and a carboxyphenyl group allows for versatile modifications and applications in various fields.

Properties

IUPAC Name

4-(9-hydroxyxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-19(22)13-9-11-14(12-10-13)20(23)15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)20/h1-12,23H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPFUMCXWJCFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C4=CC=C(C=C4)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392894
Record name 9-Hydroxy-9-(4-carboxyphenyl)xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191168-41-9
Record name 9-Hydroxy-9-(4-carboxyphenyl)xanthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Hydroxy-9-(4-carboxyphenyl)xanthene
Reactant of Route 2
Reactant of Route 2
9-Hydroxy-9-(4-carboxyphenyl)xanthene
Reactant of Route 3
9-Hydroxy-9-(4-carboxyphenyl)xanthene
Reactant of Route 4
Reactant of Route 4
9-Hydroxy-9-(4-carboxyphenyl)xanthene
Reactant of Route 5
9-Hydroxy-9-(4-carboxyphenyl)xanthene
Reactant of Route 6
9-Hydroxy-9-(4-carboxyphenyl)xanthene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.